molecular formula C24H42O5 B1262539 Mannide monooleate CAS No. 25339-93-9

Mannide monooleate

Cat. No.: B1262539
CAS No.: 25339-93-9
M. Wt: 410.6 g/mol
InChI Key: JDRAOGVAQOVDEB-KTKRTIGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mannide monooleate is synthesized through the esterification of mannitol with oleic acid. The reaction typically involves heating mannitol and oleic acid in the presence of an acid catalyst to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through processes such as distillation or chromatography to remove any unreacted starting materials and by-products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mannide Monooleate

This compound is unique due to its specific combination of mannitol and oleic acid, which provides both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective in stabilizing water-in-oil emulsions, enhancing the delivery and efficacy of emulsified compounds. Its use in Freund’s incomplete adjuvant highlights its importance in vaccine formulations, distinguishing it from other emulsifiers .

Biological Activity

Mannide monooleate, a non-ionic surfactant and emulsifier, has garnered attention in various biological applications, particularly in immunology and vaccine development. This article explores its biological activity, focusing on its role as an emulsifying agent in adjuvants, its immunological properties, and relevant research findings.

This compound is derived from oleic acid and mannose, characterized by its ability to stabilize oil-in-water emulsions. It is commonly used in formulations such as Freund's adjuvant, enhancing the efficacy of vaccines by promoting a stronger immune response.

Immunological Applications

Adjuvant Role
this compound is primarily recognized for its role in enhancing the immunogenicity of antigens. It functions by:

  • Emulsifying Agents : It disperses oil into small droplets that encapsulate the antigen, facilitating a slow release at the injection site, which prolongs immune exposure .
  • Stimulation of Immune Response : Studies indicate that formulations containing this compound can significantly boost cellular immune responses, making it a valuable component in vaccine development .

Case Studies and Clinical Trials

  • Montanide ISA 720 : This oil-in-water adjuvant system incorporates this compound and has been evaluated in over 500 patients across various clinical trials. It has shown promise in enhancing immune responses against diseases like HIV and malaria .
  • Freund's Adjuvant Studies : Research involving Freund's incomplete adjuvant, which includes this compound, demonstrated enhanced antibody production in animal models. This effect was attributed to the sustained release of antigens and the activation of local immune cells at the injection site .

Toxicological Evaluations

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on:

  • Bacterial Mutagenicity : this compound has been tested for potential mutagenic effects using bacterial assays. Results indicated no significant mutagenic activity, suggesting a favorable safety profile for its use in vaccines .
  • Local Reactogenicity : In clinical settings, formulations containing this compound have shown minimal adverse reactions at the injection site, reinforcing its suitability as an adjuvant .

Comparative Analysis of Adjuvants Containing this compound

Adjuvant TypeCompositionImmunological EffectClinical Application
Freund's IncompleteMineral oil + this compoundEnhanced antibody responseResearch vaccines
Montanide ISA 720Squalene + this compoundStrong cellular immunityHIV, Malaria vaccines
New Oil AdjuvantsMineral oil + Sorbitan MonooleateImproved peptide vaccination efficacyCancer immunotherapy

Properties

CAS No.

25339-93-9

Molecular Formula

C24H42O5

Molecular Weight

410.6 g/mol

IUPAC Name

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-

InChI Key

JDRAOGVAQOVDEB-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O

density

1.05 at 73 °F (NTP, 1992)

flash_point

greater than 212 °F (NTP, 1992)

physical_description

Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992)

Related CAS

25339-93-9 (Parent)
9049-98-3 (Arlacel A)

solubility

50 to 100 mg/mL at 68° F (NTP, 1992)

Synonyms

Arlacel A
mannide mono-oleate
mannide monooleate
MONTANIDE ISA 720

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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